SR8278

REV-ERBα transcriptional repression cotransfection assay

SR8278 is the definitive REV-ERBα/β antagonist for researchers requiring functional antagonism—not agonism—to derepress Bmal1, G6Pase and PEPCK in circadian and metabolic assays. Only SR8278 blocks agonist-enhanced repression, delivering opposite outcomes vs. GSK4112 in depression and gluconeogenesis models. Optimal for circadian mood disorder in vivo studies and structural biology. Confidently select the validated antagonist tool to ensure directional pharmacological integrity.

Molecular Formula C18H19NO3S2
Molecular Weight 361.5 g/mol
CAS No. 1254944-66-5
Cat. No. B610980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR8278
CAS1254944-66-5
SynonymsSR8278;  SR 8278;  SR-8278.
Molecular FormulaC18H19NO3S2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC
InChIInChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3
InChIKeyUIEBLUZPSFAFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR8278 Procurement Guide: First-in-Class REV-ERBα Antagonist for Circadian and Metabolic Research


SR8278 (CAS 1254944-66-5) is a competitive synthetic antagonist of the nuclear heme receptor REV-ERBα, with an EC₅₀ of 0.47 µM for inhibiting REV-ERBα transcriptional repression activity in a cell-based cotransfection assay [1]. It was identified as the first synthetic antagonist for REV-ERB and is structurally similar to the agonist GSK4112 but functionally opposite, blocking agonist-enhanced repression [2]. SR8278 is used as a chemical probe to study REV-ERBα/β functions in circadian rhythm regulation, glucose and lipid metabolism, and various disease models including Duchenne muscular dystrophy and Alzheimer's disease [3].

Why SR8278 Cannot Be Substituted by Generic REV-ERB Modulators in Critical Assays


Generic substitution of SR8278 with other REV-ERB ligands is scientifically invalid due to its unique functional profile as a REV-ERBα/β antagonist. Unlike agonists such as GSK4112, SR9009, or SR9011, SR8278 blocks transcriptional repression by REV-ERB, thereby increasing expression of target genes including Bmal1, G6Pase, and PEPCK [1]. This functional opposition produces opposite physiological outcomes: e.g., SR8278 reduces immobility in depression-like behavioral tests whereas GSK4112 increases it [2]. Additionally, SR8278 exhibits distinct binding kinetics and a unique structural interaction with the orthosteric pocket compared to agonists like STL1267 [3]. Substitution would therefore reverse the intended pharmacological direction and confound experimental interpretation.

SR8278 Quantitative Differentiation Evidence vs. GSK4112, SR9009, SR9011, and BE2012


Functional Antagonism of REV-ERBα Transcriptional Repression

SR8278 is a functional antagonist of REV-ERBα, blocking agonist-enhanced transcriptional repression with an EC₅₀ of 0.47 µM. In contrast, the structurally similar compound GSK4112 acts as an agonist, enhancing repression. This was demonstrated in a GAL4-REV-ERBα cotransfection assay in HEK293 cells [1].

REV-ERBα transcriptional repression cotransfection assay

Opposite Regulation of Gluconeogenic Target Genes

SR8278 stimulates expression of REV-ERBα target genes involved in gluconeogenesis, whereas GSK4112 suppresses their expression. In HepG2 liver cells, SR8278 increased G6Pase and PEPCK mRNA levels, while GSK4112 reduced them [1].

gluconeogenesis G6Pase PEPCK hepatic metabolism

Circadian-Dependent Behavioral Modulation in Vivo

In a mouse model of circadian depression-like phenotypes, SR8278 microinjection into the dorsal raphe (DR) at dusk significantly reduced immobility time in both the forced swim test (FST) and tail suspension test (TST). In contrast, the agonist GSK4112 increased immobility at dawn [1].

depression circadian rhythm forced swim test in vivo pharmacology

Pharmacokinetic Half-Life vs. Next-Generation Antagonist BE2012

SR8278 exhibits a short plasma half-life of 0.17 hours, which limits its utility for chronic in vivo studies. The next-generation antagonist BE2012 demonstrates a ~22-fold longer half-life of 3.79 hours, with extended hepatic and skeletal muscle exposure [1].

pharmacokinetics half-life BE2012 in vivo exposure

Optimal Application Scenarios for SR8278 in Academic and Pharmaceutical Research


Circadian Rhythm and Metabolic Gene Expression Studies

SR8278 is the tool of choice for experiments requiring functional antagonism of REV-ERBα/β to derepress Bmal1 and other circadian-controlled genes. Use in cell-based assays (e.g., HEK293 or HepG2 cells) to stimulate expression of gluconeogenic genes G6Pase and PEPCK, providing a clear opposite effect to agonists like GSK4112 [1].

Behavioral Pharmacology in Circadian Depression Models

SR8278 is uniquely suited for in vivo studies of circadian mood disorders where REV-ERB antagonism is hypothesized to ameliorate depression-like behaviors. As shown in DR microinjection studies, SR8278 reduces immobility at dusk, whereas GSK4112 increases it at dawn, enabling precise circadian-dependent pharmacological interventions [2].

Mechanistic Studies of REV-ERB Ligand Binding and Conformational Dynamics

Due to its distinct binding mode in the orthosteric pocket and well-characterized antagonist mechanism, SR8278 is ideal for structural biology and molecular dynamics studies aimed at understanding REV-ERB ligand recognition and the structural basis of functional antagonism versus agonism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR8278

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.